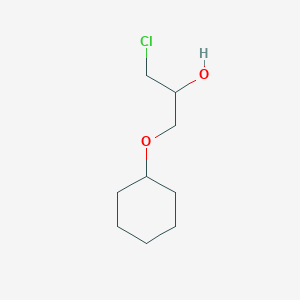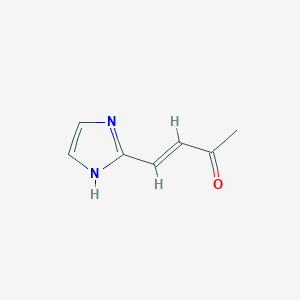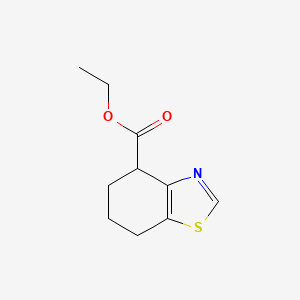
1,1-dimethyl-3-methylidenecyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-methylidenecyclopentane (DMMC) is a synthetic hydrocarbon compound that has been used in scientific research for many years. This compound has a wide range of applications in the laboratory, from the synthesis of other compounds to the study of biochemical and physiological effects.
科学的研究の応用
1,1-dimethyl-3-methylidenecyclopentane has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as amino acids, peptides, and nucleotides. It has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. In addition, this compound has been used to study the structure and function of enzymes, as well as the structure and function of proteins.
作用機序
The mechanism of action of 1,1-dimethyl-3-methylidenecyclopentane is not well understood. However, it is believed that this compound interacts with enzymes and proteins in the body, leading to changes in their structure and function. This interaction is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of proteins involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
The advantages of using 1,1-dimethyl-3-methylidenecyclopentane in laboratory experiments include its low cost, its availability in a variety of forms, and its high solubility in aqueous solutions. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be reduced by using the appropriate safety precautions.
将来の方向性
The future directions for 1,1-dimethyl-3-methylidenecyclopentane research include the development of new synthesis methods, the exploration of its mechanism of action, the study of its biochemical and physiological effects, and the development of new applications for this compound. Additionally, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in laboratory experiments. Finally, further research into the structure and function of proteins and enzymes that interact with this compound is needed in order to better understand its effects.
合成法
1,1-dimethyl-3-methylidenecyclopentane can be synthesized through a variety of methods, including the halogenation of cyclopentene, the Grignard reaction, and the Wittig reaction. The halogenation of cyclopentene involves the reaction of cyclopentene with a halogen, such as bromine or chlorine, to form this compound. The Grignard reaction involves the reaction of an organometallic reagent, such as magnesium, with an organic halide, such as bromoethane, to form this compound. The Wittig reaction involves the reaction of an organic halide, such as bromoethane, with a phosphonium salt, such as triphenylphosphine, to form this compound.
特性
IUPAC Name |
1,1-dimethyl-3-methylidenecyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-4-5-8(2,3)6-7/h1,4-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJYBCGWZUROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505719 |
Source


|
| Record name | 1,1-Dimethyl-3-methylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78343-76-7 |
Source


|
| Record name | 1,1-Dimethyl-3-methylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

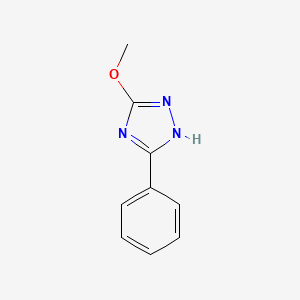
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)

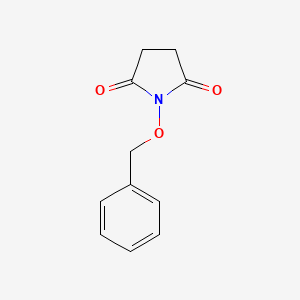
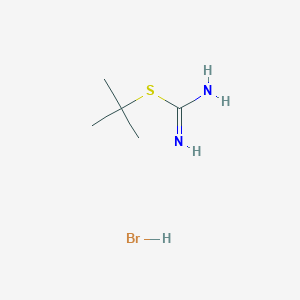
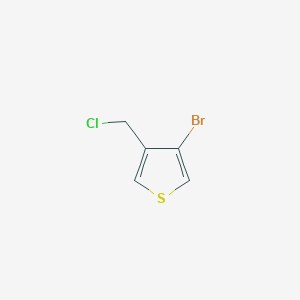
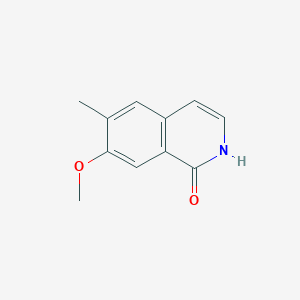
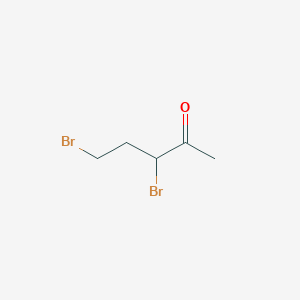
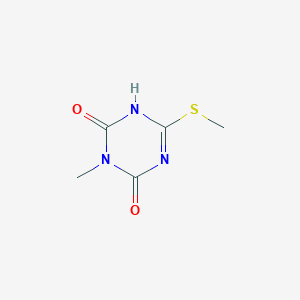
![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)
